4-Methyl-2-oxo-2H-1-benzopyran-6-yl methanesulfonate
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Overview
Description
4-Methyl-6-methylsulfonyloxy-chromen-2-one is a synthetic organic compound belonging to the chromenone family. Chromenones, also known as coumarins, are a class of compounds characterized by a benzopyrone structure. This particular compound is notable for its unique substitution pattern, which includes a methyl group at the 4-position and a methylsulfonyloxy group at the 6-position. These structural features contribute to its distinct chemical and physical properties.
Preparation Methods
The synthesis of 4-Methyl-6-methylsulfonyloxy-chromen-2-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the chromenone core, followed by selective functionalization at the 4- and 6-positions. The methyl group can be introduced via alkylation reactions, while the methylsulfonyloxy group is often installed using sulfonylation reactions with reagents like methanesulfonyl chloride in the presence of a base .
Industrial production methods may involve optimizing these reactions for scale-up, ensuring high yields and purity. Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired product efficiently.
Chemical Reactions Analysis
4-Methyl-6-methylsulfonyloxy-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the methylsulfonyloxy group to a methylthio group.
Substitution: Nucleophilic substitution reactions can replace the methylsulfonyloxy group with other nucleophiles, such as amines or thiols.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents employed .
Scientific Research Applications
4-Methyl-6-methylsulfonyloxy-chromen-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s chromenone core is known for its biological activity, including anti-inflammatory and antioxidant properties. Researchers study its potential as a therapeutic agent.
Medicine: Its derivatives are investigated for their potential use in treating various diseases, including cancer and cardiovascular disorders.
Industry: The compound is used in the development of dyes, optical brighteners, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Methyl-6-methylsulfonyloxy-chromen-2-one involves its interaction with specific molecular targets. The chromenone core can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The methylsulfonyloxy group can enhance the compound’s solubility and bioavailability, improving its efficacy .
Comparison with Similar Compounds
4-Methyl-6-methylsulfonyloxy-chromen-2-one can be compared with other chromenone derivatives, such as:
Chroman-4-one: Lacks the double bond between C-2 and C-3, showing different biological activities.
4-Methyl-chromen-2-one: Similar structure but without the methylsulfonyloxy group, leading to different chemical reactivity and applications.
6-Methylsulfonyloxy-chromen-2-one: Similar but lacks the methyl group at the 4-position, affecting its physical and chemical properties.
The uniqueness of 4-Methyl-6-methylsulfonyloxy-chromen-2-one lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
62113-91-1 |
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Molecular Formula |
C11H10O5S |
Molecular Weight |
254.26 g/mol |
IUPAC Name |
(4-methyl-2-oxochromen-6-yl) methanesulfonate |
InChI |
InChI=1S/C11H10O5S/c1-7-5-11(12)15-10-4-3-8(6-9(7)10)16-17(2,13)14/h3-6H,1-2H3 |
InChI Key |
LSZJXPJUJABHKM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=C(C=C2)OS(=O)(=O)C |
Origin of Product |
United States |
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